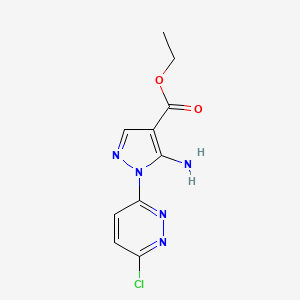

ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate

Description

Molecular Geometry and Dihedral Angles

- Planar arrangement : The pyrazole-pyridazine core (moiety A) and ethyl ester group (moiety B) are nearly coplanar, with root-mean-square (RMS) deviations of 0.0026 Å and 0.0293 Å, respectively.

- Dihedral angle : The angle between the pyrazole and pyridazine rings is 3.09° , indicating minimal torsion.

Hydrogen-Bonding Motifs

The compound exhibits a complex network of hydrogen bonds:

| Hydrogen Bond Type | Donor–Acceptor Pairs | Distance (Å) | Angle (°) |

|---|---|---|---|

| N–H···N (intramolecular) | N5–H5···N1 (pyrazole) | 1.09–1.63 | 169–172 |

| N–H···O (intramolecular) | N5–H5···O2 (ester) | 1.63–2.02 | 150–160 |

| N–H···N (intermolecular) | N5–H5···N2 (dimer) | 1.63–2.02 | 150–160 |

| C–H···N (intermolecular) | C8–H8···N3 (chain) | 2.45–2.70 | 120–150 |

- Intramolecular interactions : Two S(6) ring motifs form due to N–H···N and N–H···O bonds, stabilizing the pyrazole-pyridazine core.

- Dimerization : Inversion dimers link via N–H···N bonds, forming R⁴₄¹⁰ motifs.

- Polymeric chains : Intermolecular C–H···N bonds create infinite R²²⁶ chains, contributing to lattice stabilization.

Spectroscopic Identification (¹H NMR, ¹³C NMR, IR, MS)

While detailed spectroscopic data for this compound are not explicitly reported in the provided sources, general trends for pyrazole derivatives can be extrapolated:

¹H NMR

¹³C NMR

IR and MS

- IR : NH₂ stretching (3300–3500 cm⁻¹), C=O ester (1700–1750 cm⁻¹), and N–H bending (1600–1650 cm⁻¹).

- MS : Molecular ion peak at m/z 267.05 (C₁₀H₁₀ClN₅O₂⁺).

Tautomeric and Conformational Isomerism Analysis

Tautomerism

The compound’s 5-amino group and pyrazole nitrogen atoms enable potential tautomerism:

- Annular tautomerism : Proton transfer between N1 and N2 of the pyrazole ring could generate 1H- and 3H-tautomers. However, crystallographic data confirm the 1H-pyrazole form as the dominant tautomer.

- Side-chain tautomerism : The amino group (-NH₂) may exhibit keto-enol tautomerism, but the lack of conjugation with the pyrazole ring suppresses this pathway.

Conformational Isomerism

- Ethyl ester flexibility : The ethyl group adopts a staggered conformation to minimize steric hindrance, as observed in similar pyrazole esters.

- Pyridazine ring rigidity : The planar pyridazine moiety restricts rotational freedom, fixing the chloro substituent in a position orthogonal to the pyrazole ring.

Properties

IUPAC Name |

ethyl 5-amino-1-(6-chloropyridazin-3-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN5O2/c1-2-18-10(17)6-5-13-16(9(6)12)8-4-3-7(11)14-15-8/h3-5H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXNCHKKIABOJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NN=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate typically involves the reaction of 3-chloro-6-hydrazinopyridazine with ethyl acetoacetate under reflux conditions in ethanol. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of a base such as sodium ethoxide to facilitate the cyclization process .

Chemical Reactions Analysis

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The chlorine atom on the pyridazine ring can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.

Condensation: The carboxylate group can participate in condensation reactions with aldehydes or ketones to form imines or hydrazones.

Scientific Research Applications

Medicinal Chemistry Applications

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate has shown potential in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit antimicrobial properties. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of bacterial strains, suggesting potential applications as antibacterial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Anticancer Potential

Recent studies have explored the anticancer potential of pyrazole derivatives, including ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. It has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models, indicating its potential as a chemotherapeutic agent .

Material Science Applications

In addition to its medicinal applications, this compound is being explored for its utility in material science.

Polymer Chemistry

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation .

Nanomaterials

The compound serves as a precursor for synthesizing nanomaterials with unique electronic properties. Its incorporation into nanostructures has been linked to enhanced conductivity and catalytic activity, making it valuable in electronic and catalytic applications .

Case Studies

Mechanism of Action

The mechanism of action of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways essential for cancer cell survival and proliferation. Additionally, its ability to form stable complexes with metal ions contributes to its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The title compound’s 6-chloropyridazinyl group distinguishes it from analogs with aryl or heteroaryl substituents. Key comparisons include:

Table 1: Substituent Variations and Physical Properties

Hydrogen Bonding and Crystal Packing

The title compound forms dimers via N–H···O bonds (N5–H5A···O1; 2.15 Å) and polymeric chains through N–H···N interactions (N5–H5B···N4; 2.28 Å) . In contrast:

- QAHJER : Nitro groups may disrupt hydrogen bonding, leading to less stable crystalline forms .

- Ethyl 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylate: Methoxy groups participate in C–H···O bonds, creating layered structures instead of chains .

Table 2: Hydrogen Bonding Motifs

Biological Activity

Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate (CAS No. 69720-12-3) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antibacterial, anti-inflammatory, and antitubercular activities, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate is , with a molecular weight of 267.67 g/mol. The compound features a pyrazole ring, which is known for its versatility in medicinal applications.

1. Antibacterial Activity

Research has demonstrated that derivatives of pyrazole compounds exhibit notable antibacterial properties. In a study focusing on substituted pyrazoles, it was observed that certain derivatives showed strong activity against pathogenic bacteria. The synthesized compounds were evaluated using the microplate Alamar Blue assay, revealing that some exhibited significant antibacterial effects comparable to established antibiotics .

| Compound | Activity Against Bacteria | Method Used |

|---|---|---|

| Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate | Moderate | Microplate Alamar Blue assay |

| Other derivatives | Strong | Various assays |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. For instance, certain compounds demonstrated higher cyclooxygenase (COX) inhibition than standard anti-inflammatory drugs like diclofenac sodium. Ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate was included in these studies, indicating promising anti-inflammatory properties .

3. Antitubercular Activity

In vitro studies have also assessed the antitubercular activity of pyrazole derivatives, including ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate. The preliminary results showed effective inhibition against Mycobacterium tuberculosis strains, suggesting its potential as a therapeutic agent in tuberculosis treatment .

Case Study: Synthesis and Characterization

The synthesis of ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate involved the reaction of 3-chloro-6-hydrazinylpyridazine with ethylethoxymethylene cyanoacetate under reflux conditions. The final product was characterized using X-ray crystallography, which revealed the formation of inversion dimers linked by N—H···N hydrogen bonds, contributing to its stability and potential bioactivity .

Experimental Results

The compound's biological activities were assessed through various assays:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 5-amino-1-(6-chloropyridazin-3-yl)-1H-pyrazole-4-carboxylate, and what key reaction parameters influence yield and purity?

- Methodological Answer : The compound is synthesized via cyclocondensation reactions. A typical route involves reacting ethyl acetoacetate with substituted hydrazines (e.g., phenylhydrazine) and DMF-DMA (N,N-dimethylformamide dimethyl acetal) to form the pyrazole core, followed by coupling with 6-chloropyridazine derivatives. Key parameters include:

- Temperature : Optimal cyclization occurs at 80–100°C .

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .

- Catalysts : Acidic or basic conditions may influence regioselectivity; for example, Knoevenagel condensation requires basic catalysts .

- Purification : Column chromatography or recrystallization in ethanol/water mixtures improves purity .

Q. How can researchers confirm the molecular structure and purity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis confirms bond lengths (e.g., N5–C7 = 1.378 Å, C9–O1 = 1.301 Å) and torsion angles (e.g., C1–N3–C7–N5 = −2.0°) .

- NMR : H NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm; ethyl ester protons at δ 1.2–4.3 ppm) .

- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 297.06) .

- Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity; TLC (silica gel, ethyl acetate/hexane) monitors reaction progress .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of this compound in novel reactions or modifications?

- Methodological Answer :

- Quantum chemical calculations : Density Functional Theory (DFT) optimizes transition states for reactions like nucleophilic substitutions at the 6-chloropyridazine moiety .

- Reaction path search : Algorithms (e.g., GRRM) identify plausible intermediates and pathways, reducing trial-and-error experimentation .

- Solvent effects : COSMO-RS models predict solvation energies to optimize solvent selection for reactions .

- Example: Computational screening identified 6-chloropyridazine as an electrophilic site for Suzuki-Miyaura coupling .

Q. How do intermolecular interactions and crystal packing affect the physicochemical properties of this compound, and how can these be systematically analyzed?

- Methodological Answer :

- Hydrogen bonding : N–H···O interactions (e.g., between pyrazole NH and ester carbonyl) stabilize the crystal lattice, influencing melting points .

- π-π stacking : Aromatic pyridazine and pyrazole rings stack at 3.5–4.0 Å distances, affecting solubility .

- Hirshfeld surface analysis : Quantifies interaction contributions (e.g., H···H = 45%, H···Cl = 12%) using CrystalExplorer .

- Thermogravimetric analysis (TGA) : Correlates packing density with thermal stability .

Q. What methodologies resolve contradictions in experimental data from different characterization techniques (e.g., conflicting NMR and XRD results)?

- Methodological Answer :

- Cross-validation : Compare XRD-derived bond angles with DFT-optimized geometries to identify discrepancies (e.g., torsional strain in solution vs. solid state) .

- Dynamic NMR : Detect conformational flexibility (e.g., ester group rotation) causing signal splitting in NMR but not XRD .

- Synchrotron XRD : High-resolution data resolves ambiguities in electron density maps .

- Statistical analysis : Use R-factors and residual density plots to assess XRD model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.